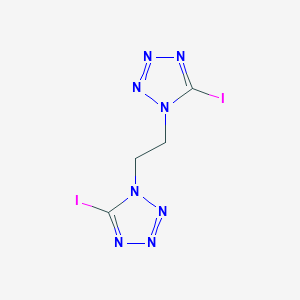
1,1'-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) is a chemical compound that belongs to the class of bistetrazoles. Bistetrazoles are known for their high-energy density and potential applications in various fields, including materials science and energetic materials. The compound features two tetrazole rings connected by an ethane-1,2-diyl linker, with iodine atoms attached to the 5-position of each tetrazole ring.
Méthodes De Préparation
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethane-1,2-diamine and sodium azide.
Formation of Tetrazole Rings: The tetrazole rings are formed by reacting ethane-1,2-diamine with sodium azide in the presence of a suitable catalyst, such as copper sulfate.
Iodination: The iodination of the tetrazole rings is achieved by treating the intermediate compound with iodine or an iodine-containing reagent under controlled conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, it can be reduced using hydrogen gas in the presence of a palladium catalyst.
Cyclization Reactions: The tetrazole rings can participate in cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) has several scientific research applications, including:
Energetic Materials: Due to its high-energy density, the compound is studied for its potential use in explosives and propellants.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with enhanced properties, such as increased thermal stability and density.
Biological Studies: The compound’s tetrazole rings are of interest in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) involves its interaction with molecular targets through its tetrazole rings and iodine atoms. The compound can form coordination complexes with metal ions, which may influence its reactivity and biological activity. The pathways involved in its mechanism of action depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1,1’-(Ethane-1,2-diyl)bis(5-iodo-1H-tetrazole) can be compared with other similar compounds, such as:
1,2-Di(1H-tetrazol-5-yl)ethane: This compound lacks the iodine atoms and has different reactivity and applications.
(E)-1,2-Di(1H-tetrazol-5-yl)ethene: This compound features an ethene linker instead of an ethane linker, leading to differences in stability and reactivity.
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol):
Propriétés
Numéro CAS |
141651-17-4 |
|---|---|
Formule moléculaire |
C4H4I2N8 |
Poids moléculaire |
417.94 g/mol |
Nom IUPAC |
5-iodo-1-[2-(5-iodotetrazol-1-yl)ethyl]tetrazole |
InChI |
InChI=1S/C4H4I2N8/c5-3-7-9-11-13(3)1-2-14-4(6)8-10-12-14/h1-2H2 |
Clé InChI |
DTTQIAWQUZZLRM-UHFFFAOYSA-N |
SMILES canonique |
C(CN1C(=NN=N1)I)N2C(=NN=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)

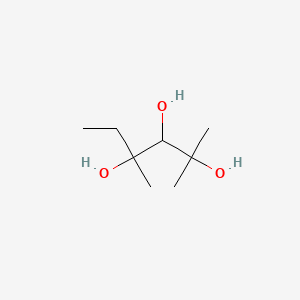

![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)
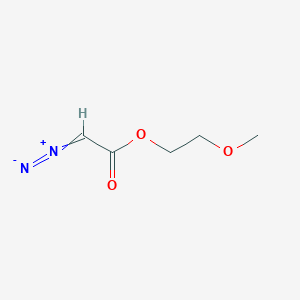
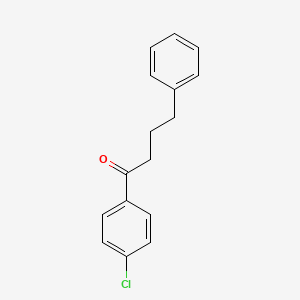
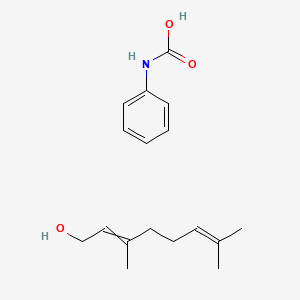
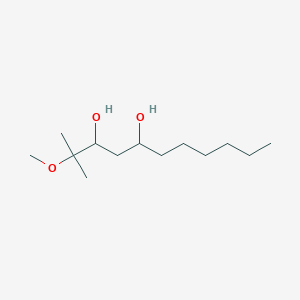

![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)

